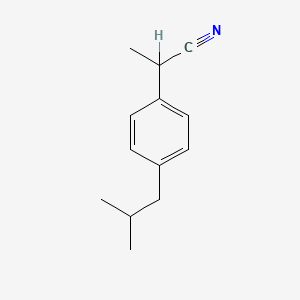

2-(4-Isobutylphenyl)propanenitrile

Description

Contextual Significance as a Key Synthetic Intermediate in Organic Chemistry

The primary significance of 2-(4-isobutylphenyl)propanenitrile lies in its role as a crucial intermediate in one of the original industrial syntheses of Ibuprofen (B1674241). chemicalbook.comgoogle.com Ibuprofen, chemically known as 2-(4-isobutylphenyl)propionic acid, is a widely used analgesic and anti-inflammatory medication. google.com The nitrile serves as the immediate precursor to the final carboxylic acid product, with its cyano group being converted to a carboxyl group in the final step of the synthesis.

The "Boots process," the original commercial method for producing ibuprofen, prominently features this nitrile intermediate. google.comscheikundeinbedrijf.nl The synthesis begins with isobutylbenzene (B155976) and proceeds through several stages to construct the required molecular framework. The displacement of a leaving group by a cyanide salt to form a nitrile, followed by hydrolysis, is a classic strategy in organic synthesis for adding a carbon atom and creating a carboxylic acid function. In this context, this compound is the penultimate compound before the final active pharmaceutical ingredient is obtained. google.comgoogle.com

Historical Development of Synthetic Approaches Involving the Compound

The historical development of ibuprofen synthesis provides a compelling case study in the evolution of industrial chemical processes, with the route involving this compound at its core. Patented by the Boots Company in the 1960s, this "brown" synthesis was the standard for many years. scheikundeinbedrijf.nl It is a six-step process characterized by the use of stoichiometric reagents and the generation of considerable amounts of waste. ugal.rodoaj.org

The key steps in the Boots process that lead to and utilize the nitrile intermediate are outlined below:

| Step | Reactant | Reagents | Product |

| 1 | Isobutylbenzene | HCHO, HCl | 4-Isobutylbenzyl chloride |

| 2 | 4-Isobutylbenzyl chloride | NaCN | 4-Isobutylbenzyl cyanide (p-isobutylphenylacetonitrile) |

| 3 | 4-Isobutylbenzyl cyanide | CH₃I, NaNH₂ | This compound |

| 4 | This compound | H₂O, H⁺ or OH⁻ | Ibuprofen |

This table outlines the core reaction sequence of the Boots synthesis involving the nitrile intermediate. chemicalbook.comgoogle.com

This synthetic route, while effective, had significant drawbacks. It suffered from poor atom economy, calculated to be around 40%, meaning a large proportion of the atoms from the reactants ended up in waste products rather than the final ibuprofen molecule. scheikundeinbedrijf.nlugal.rodoaj.org For instance, the initial chloromethylation step and subsequent reactions produced substantial inorganic salt waste that required disposal. scheikundeinbedrijf.nl These inefficiencies spurred the search for more environmentally and economically sound manufacturing methods.

The development of the Boots-Hoechst-Celanese (BHC) process in the 1980s marked a significant shift towards "green chemistry". scheikundeinbedrijf.nlugal.ro This alternative, three-step synthesis bypasses the nitrile intermediate altogether, featuring a catalytic approach with high atom economy (around 77%, and up to 99% if the acetic acid by-product is recovered). scheikundeinbedrijf.nlugal.ro

| Feature | Boots Synthesis (via Nitrile) | BHC Green Synthesis |

| Number of Steps | 6 | 3 |

| Key Intermediate | This compound | 1-(4-Isobutylphenyl)ethanol (B131453) |

| Atom Economy | ~40% | ~77% (or 99% with recovery) |

| Catalysis | Uses stoichiometric reagents (e.g., AlCl₃) | Uses recoverable catalysts (e.g., HF, Raney Nickel, Palladium) |

| By-products | Large amounts of salt waste | Acetic acid (recoverable) |

This table provides a comparative overview of the original Boots synthesis and the subsequent greener BHC process, highlighting the evolution away from the nitrile-based route for bulk manufacturing. scheikundeinbedrijf.nlugal.roresearchgate.net

Overview of Current Research Trajectories and Methodological Focus

While the BHC process has become a benchmark for the industrial production of ibuprofen, research continues into novel and optimized synthetic methodologies. Current investigations focus on improving reaction efficiency, exploring new catalytic systems, and applying modern technologies to chemical synthesis.

One area of contemporary research involves the use of continuous flow chemistry . This approach offers enhanced control over reaction parameters, improved safety, and the potential for more efficient production. A multi-step flow chemistry system has been described for the synthesis of ibuprofen, which includes the conversion of an alcohol intermediate to a chloride, followed by displacement with a cyanide salt to afford this compound, and its subsequent hydrolysis. google.com This demonstrates the nitrile's continued relevance in modern synthetic design outside of traditional batch processing.

Advanced catalysis also remains a focal point. Researchers have investigated phase transfer catalysis for the selective oxidation of 2-(4-isobutylphenyl)propionitrile with basic hydrogen peroxide to produce ibuprofenamide (B119766). researchgate.net Ibuprofenamide is itself an anti-inflammatory agent and serves as a precursor for other N-derivatives. researchgate.net This research provides a novel, safe method for converting the nitrile into other valuable compounds with high conversion and selectivity.

Furthermore, innovative energy sources are being employed to drive reactions. Microwave-assisted organic synthesis has been explored as a rapid and efficient green chemistry approach. For example, a method for synthesizing 2-(4-isobutylphenyl) propanoyl chloride from ibuprofen using thionyl chloride under microwave irradiation has been reported, highlighting the application of modern techniques to this family of compounds. googleapis.com Such methods reduce reaction times from hours to minutes and often minimize the need for solvents. googleapis.com The principles are applicable to various steps in related synthetic sequences, including the formation or transformation of nitriles.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[4-(2-methylpropyl)phenyl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-10(2)8-12-4-6-13(7-5-12)11(3)9-14/h4-7,10-11H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQKHWNHCKNYSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80974154 | |

| Record name | 2-[4-(2-Methylpropyl)phenyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80974154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58609-73-7 | |

| Record name | α-Methyl-4-(2-methylpropyl)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58609-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Isobutylphenyl)propiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058609737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[4-(2-Methylpropyl)phenyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80974154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-isobutylphenyl)propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 4 Isobutylphenyl Propanenitrile

Classical and Established Synthesis Routes

Cyano-Displacement Reactions from Halogenated Precursors

A well-established method for the synthesis of 2-(4-isobutylphenyl)propanenitrile involves the reaction of a halogenated precursor with a cyanide salt. This nucleophilic substitution reaction typically starts with the chloromethylation of isobutylbenzene (B155976) to form 4-isobutylbenzyl chloride. google.com This intermediate is then reacted with a cyanide source, such as sodium cyanide, to yield 4-isobutylbenzyl cyanide. chemicalbook.com Subsequent alkylation of this product with a methyl halide, like methyl iodide, in the presence of a strong base such as sodium amide, produces this compound. chemicalbook.com

Another variation of this approach involves the conversion of 1-(4-isobutylphenyl)ethanone to its corresponding alcohol, which is then chlorinated to form 1-(1-chloroethyl)-4-isobutylbenzene (B3054820). google.comgoogle.com This chloro derivative can then undergo cyano-displacement with various cyanide salts, including sodium, potassium, or tetraalkylammonium cyanide, to afford this compound. google.comgoogle.com The choice of the leaving group on the precursor is crucial, with chlorides and mesylates being common options. google.comgoogle.com Phase-transfer catalysts, such as tetraalkylammonium salts, can be employed to facilitate the reaction between the organic and aqueous phases. google.com

Table 1: Examples of Cyano-Displacement Reactions

| Starting Material | Reagents | Product | Reference |

| 4-Isobutylbenzyl chloride | Sodium cyanide, Sodium amide, Methyl iodide | This compound | chemicalbook.com |

| 1-(1-Chloroethyl)-4-isobutylbenzene | Sodium cyanide | This compound | google.comgoogle.com |

Dehydration of Aldoxime Intermediates

The dehydration of aldoximes presents another classical route to nitriles. In the context of this compound synthesis, this involves the initial formation of 2-(4-isobutylphenyl)propanal. This aldehyde can be prepared through various methods, including the Darzens reaction of 1-(4-isobutylphenyl)ethenone with ethyl chloroacetate, followed by decarboxylation and hydrolysis. rsc.org The resulting 2-(4-isobutylphenyl)propanal is then reacted with hydroxylamine (B1172632) to form the corresponding aldoxime, 2-(4-isobutylphenyl)propanal oxime. rsc.orgchemsrc.com

The final step is the dehydration of this oxime to yield the desired nitrile. rsc.org This transformation can be achieved using a variety of dehydrating agents. nih.govresearchgate.netorganic-chemistry.org While specific reagents for the dehydration of 2-(4-isobutylphenyl)propanal oxime are detailed in various synthetic protocols, the general principle involves the elimination of a water molecule from the oxime functional group. rsc.org

Modern and Optimized Synthetic Strategies

Catalytic Approaches in Nitrile Formation

Modern synthetic chemistry has focused on developing catalytic methods for nitrile synthesis to improve efficiency and reduce waste. In the synthesis of this compound, catalytic approaches can be applied to various steps. For instance, the initial Friedel-Crafts acylation of isobutylbenzene can be catalyzed by strong acids like triflic acid, which can lead to the formation of a highly active acylating agent. sci-hub.se

Palladium catalysts have been explored for the carbonylation of 1-(4-isobutylphenyl)ethanol (B131453) to directly produce ibuprofen (B1674241), a process that proceeds via a nitrile intermediate in some conceptual pathways. rsc.org Furthermore, rhodium catalysts have been shown to be effective in the carbonylation of 1-(4'-isobutylphenyl)ethyl chloride to synthesize ibuprofen, a reaction that highlights the potential for catalytic C-C bond formation in these synthetic sequences. chemicalbook.com The development of catalytic systems for the direct conversion of aldehydes or even alcohols to nitriles is an active area of research, aiming to provide more direct and atom-economical routes. organic-chemistry.org

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, efficiency, and scalability. The synthesis of this compound and its subsequent conversion to ibuprofen have been successfully adapted to continuous flow systems. google.comgoogle.comresearchgate.net

In a typical flow setup, isobutylbenzene can be subjected to a Friedel-Crafts acylation in a flow reactor. sci-hub.se The resulting ketone is then reduced to an alcohol, which is subsequently converted to a halogenated derivative. This intermediate is then reacted with a cyanide source in another flow reactor to produce this compound. google.comgoogle.com The output from one reactor can be directly fed into the next, minimizing manual handling and purification steps. google.comgoogle.com This streamlined approach has been demonstrated to achieve high yields and can significantly reduce reaction times. sci-hub.se Photochemical methods within a continuous flow setup have also been explored, utilizing a photo-Favorskii rearrangement of an α-chloropropiophenone precursor to generate the propionic acid scaffold of ibuprofen, bypassing the explicit synthesis of the nitrile intermediate in this particular innovative route. rsc.org

Green Chemistry Principles and Atom Economy in Synthesis

The principles of green chemistry, particularly atom economy, are increasingly influencing the design of synthetic routes for pharmaceuticals. rsc.orgprimescholars.com Atom economy, a concept developed by Barry Trost, emphasizes maximizing the incorporation of all materials used in the process into the final product. rsc.org

The traditional Boots process for ibuprofen synthesis, which involves the formation of this compound, has been criticized for its poor atom economy. rsc.org In contrast, the BHC (Boots-Hoechst-Celanese) process represents a greener alternative with only three steps and significantly improved atom economy. rsc.org This process avoids the multi-step sequence involving the nitrile intermediate and instead proceeds via a catalytic carbonylation. rsc.org

Efforts to develop even greener syntheses continue, with a focus on using non-toxic starting materials, minimizing waste, and employing catalytic methods. mlsu.ac.inwipo.int The dehydration of aldoximes, for example, can be considered a relatively atom-economical step as it only produces water as a byproduct. rsc.org The choice of reagents and solvents is also critical; for instance, avoiding halogenated solvents and heavy metal catalysts where possible contributes to a more environmentally benign process. mlsu.ac.in

Stereoselective Synthesis of this compound and Related Chiral Precursors

The synthesis of single-enantiomer compounds is a cornerstone of modern pharmaceutical chemistry, as different enantiomers of a chiral drug can exhibit widely varying pharmacological and toxicological profiles. nih.govrsc.org For 2-arylpropanoic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs), it is typically the (S)-enantiomer that possesses the desired therapeutic activity. researchgate.net Consequently, significant research has focused on developing stereoselective methods to produce enantiomerically pure precursors like this compound, the nitrile analog of ibuprofen. mdpi.com These strategies are broadly categorized into enantioselective catalytic approaches and methods utilizing chiral auxiliaries to direct the stereochemical outcome of a reaction.

Enantioselective Approaches in Chemical Synthesis

Enantioselective synthesis involves the direct formation of a chiral molecule from an achiral or racemic precursor, where a chiral catalyst or reagent preferentially generates one enantiomer over the other. iupac.org This approach is highly efficient as it avoids the separation of enantiomers from a racemic mixture and minimizes waste.

One of the most direct methods for synthesizing this compound enantioselectively is through the asymmetric hydrocyanation of the corresponding vinylarene. Researchers have developed a practical protocol for the nickel-catalyzed hydrocyanation of 4-isobutylstyrene (B134460) using a bidentate chiral phosphine-phosphite ligand. thieme-connect.com This reaction proceeds with high conversion and excellent enantioselectivity, yielding the branched nitrile product, a direct precursor to (S)-(+)-ibuprofen, with a high enantiomeric ratio. thieme-connect.com

Table 1: Nickel-Catalyzed Enantioselective Hydrocyanation of 4-Isobutylstyrene thieme-connect.com

| Parameter | Details |

|---|---|

| Substrate | 4-Isobutylstyrene |

| Catalyst System | Ni(cod)₂ with a chiral phosphine-phosphite ligand |

| Cyanide Source | Trimethylsilyl cyanide (TMSCN) |

| Solvent/Conditions | THF-MeOH, room temperature |

| Conversion | 100% |

| Product | This compound |

| Enantiomeric Ratio (er) | 96:4 |

Another powerful strategy involves the palladium-catalyzed asymmetric allylic alkylation. researchgate.net This method has been successfully employed to generate α-aryl propanoic acids with high enantiomeric purity. The synthesis begins with an allylic substitution reaction on a prochiral substrate, catalyzed by a palladium complex with a chiral oxazoline (B21484) ligand. The resulting enantiomerically enriched product can then be converted through a sequence of ozonolysis, desulfonylation, and oxidation to furnish the desired α-aryl propanoic acid, such as ibuprofen, with high enantiomeric excess (ee). researchgate.net This demonstrates how a chiral center can be set early in a synthetic sequence and carried through to the final active molecule.

Further illustrating the versatility of catalytic enantioselective methods, a regioselective and enantioselective synthesis of ibuprofen and its analogs has been achieved through enantioselective hydroboration. acs.org This approach separates the installation of asymmetry from the carbon-carbon bond formation step. The key stereochemistry is established via a cationic rhodium-BINAP catalyzed hydroboration reaction, followed by homologation using halomethyllithium reagents to construct the final carbon skeleton. acs.org

Chiral Induction Strategies in Reaction Design

Chiral induction strategies rely on the use of a chiral auxiliary, a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com This powerful technique allows a single chiral molecule to direct the formation of a new stereocenter with a high degree of diastereoselectivity. researchgate.net The general scheme involves attaching the auxiliary, performing the diastereoselective reaction, and then cleaving the auxiliary, which can often be recovered and reused. wikipedia.orgsigmaaldrich.com

The use of chiral auxiliaries is particularly well-developed for the asymmetric alkylation of enolates to produce α-substituted carboxylic acid derivatives, a key structure in profens. researchgate.netnumberanalytics.com Evans' oxazolidinone auxiliaries are a prominent example. researchgate.net An achiral carboxylic acid is first converted into an N-acyl oxazolidinone. The chiral auxiliary then directs the stereoselective alkylation of the enolate formed from this derivative. The bulky substituent on the auxiliary effectively blocks one face of the enolate, forcing the incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face, thus creating the new stereocenter with a specific configuration. wikipedia.org After the alkylation, the auxiliary is cleaved under mild conditions to yield the enantiomerically enriched carboxylic acid or a derivative thereof. wikipedia.org

Other notable chiral auxiliaries include pseudoephedrine and camphorsultam. wikipedia.orgresearchgate.net Pseudoephedrine can be used as a chiral auxiliary to form a chiral amide. Deprotonation followed by alkylation and subsequent removal of the auxiliary provides access to highly enantiomerically enriched α-alkylated aldehydes, ketones, or carboxylic acids. wikipedia.org

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Key Features |

|---|---|---|

| Evans' Oxazolidinones | Asymmetric aldol (B89426) reactions, alkylations, and acylations. researchgate.net | Highly predictable stereocontrol, well-defined transition states. wikipedia.org |

| Pseudoephedrine | Asymmetric alkylation to produce chiral carboxylic acids, aldehydes, and ketones. wikipedia.org | Inexpensive, both enantiomers are available, forms crystalline derivatives. |

| Camphorsultam (Oppolzer's Sultam) | Asymmetric Diels-Alder reactions, conjugate additions, and alkylations. researchgate.net | Provides high diastereoselectivity, robust and crystalline. |

| trans-2-Phenyl-1-cyclohexanol | Asymmetric ene reactions. wikipedia.orgslideshare.net | Effective for controlling stereochemistry in reactions of derived glyoxylate (B1226380) esters. |

These chiral induction strategies provide a reliable and well-established pathway for the synthesis of chiral building blocks that are precursors to complex molecules like (S)-ibuprofen and, by extension, its nitrile analog. The choice of auxiliary and reaction conditions allows for the selective synthesis of the desired enantiomer. researchgate.net

Chemical Reactivity and Transformation Mechanisms of 2 4 Isobutylphenyl Propanenitrile

Nitrile Group Transformations

The cyano group (C≡N) in 2-(4-isobutylphenyl)propanenitrile is the primary site of its chemical reactivity, allowing for its conversion into a range of other functional groups. These transformations are fundamental to its utility in organic synthesis.

Hydrolysis Pathways to Carboxylic Acids and Amides

Hydrolysis of the nitrile group is a principal transformation, leading to the formation of either a carboxylic acid or an amide. This process can be achieved through chemical methods, such as acid or base catalysis, or through biocatalysis.

Under acidic conditions, the hydrolysis of this compound to its corresponding carboxylic acid, ibuprofen (B1674241), proceeds through a two-stage mechanism. chemistrysteps.com The initial step involves the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. chemistrysteps.comyoutube.com This is followed by a nucleophilic attack by a water molecule. chemistrysteps.comyoutube.com Subsequent deprotonation leads to the formation of an imidic acid, an amide tautomer. chemistrysteps.com Tautomerization, facilitated by proton transfer steps, yields the more stable amide intermediate. chemistrysteps.com This amide then undergoes further acid-catalyzed hydrolysis to produce the final carboxylic acid product. chemistrysteps.com The entire process is reversible. youtube.com

The general mechanism for acid-catalyzed nitrile hydrolysis is as follows:

Protonation of the nitrile: The nitrile nitrogen is protonated by an acid, making the carbon atom more susceptible to nucleophilic attack. chemistrysteps.comyoutube.com

Nucleophilic attack by water: A water molecule attacks the electrophilic carbon of the protonated nitrile. chemistrysteps.comyoutube.com

Deprotonation: A proton is removed from the oxygen atom to form an imidic acid. chemistrysteps.com

Tautomerization: The imidic acid tautomerizes to the more stable amide form. chemistrysteps.com

Hydrolysis of the amide: The amide is then hydrolyzed under acidic conditions to the carboxylic acid and an ammonium (B1175870) ion. chemistrysteps.com

In the presence of a base, such as a hydroxide (B78521) ion, the hydrolysis of this compound also proceeds to the carboxylic acid, typically as its carboxylate salt. chemistrysteps.com The mechanism begins with the nucleophilic addition of the hydroxide ion to the carbon atom of the nitrile group. chemistrysteps.comyoutube.com This forms an intermediate with a negative charge on the nitrogen, which is then protonated by water to form an imidic acid. chemistrysteps.com The imidic acid is subsequently deprotonated by the base, and another proton transfer results in the formation of the amide intermediate. chemistrysteps.com Unlike acid-catalyzed hydrolysis, the base-catalyzed process is generally irreversible because the final carboxylic acid is deprotonated by the strong base to form a carboxylate salt, which is resistant to further nucleophilic attack. chemistrysteps.com

The steps for base-catalyzed nitrile hydrolysis are:

Nucleophilic attack: The hydroxide ion directly attacks the carbon atom of the nitrile. chemistrysteps.comyoutube.com

Protonation: The resulting negatively charged nitrogen is protonated by water to form an imidic acid. chemistrysteps.com

Deprotonation and tautomerization: The imidic acid is deprotonated by the base, leading to the formation of the amide. chemistrysteps.com

Hydrolysis of the amide: The amide is hydrolyzed by the base to form a carboxylate salt and ammonia (B1221849). chemistrysteps.com

A study on the selective formation of ibuprofenamide (B119766) from 2-(4-isobutylphenyl)propionitrile utilized basic hydrogen peroxide under phase transfer catalysis, achieving high conversion and selectivity. researchgate.net

Biocatalytic methods offer a green and highly selective alternative to chemical hydrolysis. researchgate.net This process typically involves two main enzymatic pathways for nitrile catabolism. nih.gov The first pathway uses a single enzyme, nitrilase, which directly converts the nitrile to the corresponding carboxylic acid and ammonia through the addition of two water molecules. nih.govresearchgate.net The second pathway is a two-step process involving nitrile hydratase and amidase. nih.govacsgcipr.org Nitrile hydratase first catalyzes the hydration of the nitrile to form the corresponding amide. nih.govresearchgate.net Subsequently, an amidase hydrolyzes the amide to the carboxylic acid and ammonia. nih.govresearchgate.net

Nitrile hydratases are metalloenzymes, typically containing either a non-heme iron(III) or a non-corrin cobalt(III) ion in their active site. acsgcipr.org The metal center plays a crucial role in activating the nitrile group for the addition of a water molecule. acsgcipr.org These enzymes are known for their high selectivity, often allowing for the hydrolysis of nitriles in the presence of other hydrolyzable functional groups like esters. acsgcipr.org Research has demonstrated the use of various microorganisms, including those from the genera Rhodococcus and Candida, for their nitrile-hydrolyzing capabilities. researchgate.net For instance, Trichosporon cutaneum has been shown to exhibit high stereospecificity in the hydrolysis of ibuprofen esters to produce S(+)-ibuprofen. nih.gov

| Enzyme | Function | Product from this compound |

| Nitrilase | Direct hydrolysis of the nitrile group | 2-(4-Isobutylphenyl)propanoic acid (Ibuprofen) |

| Nitrile Hydratase | Hydration of the nitrile group to an amide | 2-(4-Isobutylphenyl)propanamide (Ibuprofenamide) |

| Amidase | Hydrolysis of the amide group | 2-(4-Isobutylphenyl)propanoic acid (Ibuprofen) |

Reduction Reactions to Amines and Amino Alcohol Derivatives

The nitrile group of this compound can be reduced to form primary amines. A variety of reducing agents can be employed for this transformation. For example, diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) is effective in reducing a wide range of aliphatic and aromatic nitriles to their corresponding primary amines in excellent yields. nih.gov This method has been shown to be successful for the reduction of benzyl (B1604629) cyanide to phenethylamine. nih.gov While specific studies on the reduction of this compound using this exact reagent are not detailed, the general applicability to aliphatic nitriles suggests its potential utility. nih.gov

Furthermore, the reduction of N-protected amino acids to amino alcohols is a well-established transformation. core.ac.uk This is often achieved by first converting the carboxylic acid to a more reactive derivative, such as a mixed anhydride (B1165640) with ethyl chloroformate, followed by reduction with a reagent like sodium borohydride. core.ac.uk While this applies to amino acids, similar principles could be adapted for the synthesis of amino alcohol derivatives from related nitrile precursors. Biocatalytic reductive amination using amine dehydrogenases has also emerged as a powerful tool for the synthesis of chiral amines and amino alcohols from ketones. whiterose.ac.uk

Other Nucleophilic and Electrophilic Transformations at the Nitrile Center

The nitrile group's carbon atom is electrophilic and susceptible to attack by various nucleophiles. The nitrogen atom, with its lone pair of electrons, can act as a weak base or a nucleophile. Nitrilase enzymes utilize a catalytic triad (B1167595) of lysine, cysteine, and glutamate (B1630785) residues in their active site. acsgcipr.org The hydrolysis mechanism involves the cysteine residue acting as a nucleophile, attacking the nitrile to form an imidoyl thioester intermediate. acsgcipr.org This is followed by reaction with water to yield a thioester, which is then further hydrolyzed to the carboxylic acid product. acsgcipr.org

In nitrile hydratases, the nitrile substrate binds to the metal center (Fe or Co), which activates it towards nucleophilic attack by a water molecule, leading to the formation of the amide. acsgcipr.org These enzymatic transformations highlight the inherent electrophilicity of the nitrile carbon and provide a basis for understanding other potential nucleophilic additions.

Reactions at the Benzylic Propanenitrile Moiety

The benzylic position, the carbon atom adjacent to the phenyl ring, is a focal point of reactivity in this compound. libretexts.org The nitrile group (C≡N) at this position is susceptible to a range of nucleophilic attacks and transformations.

One of the most significant reactions is hydrolysis , which can be performed under either acidic or basic conditions to yield different products. chemistrysteps.comchemguide.co.uk

Acidic Hydrolysis: When heated with a dilute acid like hydrochloric acid, this compound undergoes hydrolysis to form 2-(4-isobutylphenyl)propionic acid, commonly known as ibuprofen. chemguide.co.ukgoogle.com The reaction proceeds through an amide intermediate. chemistrysteps.com Initially, the nitrile is converted to an amide, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com

Basic Hydrolysis: In the presence of a strong base such as sodium hydroxide, hydrolysis yields the sodium salt of the carboxylic acid and ammonia gas. chemguide.co.uk To obtain the free carboxylic acid (ibuprofen), the resulting solution must be acidified. chemguide.co.uk A notable variation involves the use of basic hydrogen peroxide under phase transfer catalysis, which can selectively produce ibuprofenamide, an analogue of ibuprofen with anti-inflammatory properties. researchgate.net

Another important reaction at the benzylic propanenitrile moiety is reduction . The nitrile group can be reduced to a primary amine.

Furthermore, the benzylic carbon can be involved in alkylation reactions . For instance, the synthesis of this compound itself can involve the alkylation of 4-isobutylbenzyl cyanide with methyl iodide in the presence of sodium amide. chemicalbook.com

The reactivity of the benzylic position is enhanced by the stability of the potential intermediates. Radicals, carbocations, or carbanions formed at the benzylic carbon are stabilized by resonance with the adjacent aromatic ring, making this position particularly susceptible to reaction. libretexts.orglibretexts.org

Aromatic Ring Functionalization and Electrophilic Aromatic Substitutions

Common electrophilic aromatic substitution reactions include:

Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring. This is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile. youtube.comlibretexts.org

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., bromine, chlorine). This reaction is often catalyzed by a Lewis acid, such as an iron or aluminum trihalide. wikipedia.org

Friedel-Crafts Reactions: These reactions involve the alkylation or acylation of the aromatic ring. However, the presence of the deactivating nitrile group can make these reactions more challenging. wikipedia.org

It is important to note that the electron-donating isobutyl group generally makes the aromatic ring more susceptible to electrophilic substitution compared to unsubstituted benzene (B151609). smolecule.com

Detailed Mechanistic Investigations of Key Reactions

The synthesis of ibuprofen from this compound provides a well-studied example for understanding reaction pathways and intermediates. The hydrolysis of the nitrile to a carboxylic acid is a two-step process. chemistrysteps.com

Under acidic conditions , the reaction begins with the protonation of the nitrogen atom of the nitrile group, which makes the carbon atom more electrophilic and susceptible to attack by water. chemistrysteps.comyoutube.com This leads to the formation of an imidic acid tautomer, which then rearranges to the more stable amide intermediate, 2-(4-isobutylphenyl)propanamide. chemistrysteps.com This amide is then further hydrolyzed under the acidic conditions to yield ibuprofen and an ammonium ion. chemistrysteps.com

Under basic conditions , the reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbon atom of the nitrile group. chemistrysteps.comyoutube.com This forms an intermediate with a negative charge on the nitrogen, which is then protonated by water to form the imidic acid. chemistrysteps.com Tautomerization then yields the amide intermediate. chemistrysteps.com In the presence of excess base, the amide is further hydrolyzed to the carboxylate salt. chemistrysteps.com

The intermediates in these reactions, such as the amide, can be isolated under controlled conditions. For instance, the use of basic hydrogen peroxide with a phase transfer catalyst allows for the selective formation and isolation of ibuprofenamide. researchgate.net

Modern analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for the characterization of these intermediates and the final products, confirming their molecular structure. google.com

Kinetic studies provide valuable insights into the rates and mechanisms of the chemical transformations of this compound.

The hydrolysis of nitriles can be kinetically monitored to understand the influence of various parameters. For the phase transfer-catalyzed hydrolysis of 2-(4-isobutylphenyl)propionitrile to ibuprofenamide, a systematic study revealed the effects of different phase transfer catalysts, catalyst loading, substrate concentration, and temperature on the reaction rate and conversion. researchgate.net For example, with a 1:4 molar ratio of 2-(4-isobutylphenyl)propionitrile to hydrogen peroxide at 60 °C, a conversion of 70% and a selectivity of 90% for the amide were achieved within 2 hours. researchgate.net This indicates a relatively fast reaction under these optimized conditions.

In the context of ibuprofen synthesis, kinetic analysis is essential for process optimization and reactor design. comsol.com The rate of hydrolysis is influenced by factors such as the concentration of the acid or base catalyst, temperature, and the presence of any co-solvents. google.com For instance, a patented process describes the hydrolysis of the nitrile using 60-80% aqueous sulfuric acid in the presence of acetic acid at a temperature of 100-120 °C for 1-15 hours. google.com

The enzymatic hydrolysis of this compound has also been investigated. A study using the bacterium Acinetobacter sp. strain AK226 demonstrated the stereospecific production of S-(+)-ibuprofen from racemic 2-(4-isobutylphenyl)propionitrile. asm.org The reaction showed an optimal pH of around 8.0, and the nitrilase enzyme exhibited high specificity for the S-enantiomer of the nitrile. asm.org

Table of Reaction Conditions and Products:

| Reaction Type | Reagents and Conditions | Major Product(s) |

| Acidic Hydrolysis | Dilute HCl, heat | 2-(4-Isobutylphenyl)propionic acid (Ibuprofen) |

| Basic Hydrolysis | NaOH, heat, followed by acidification | 2-(4-Isobutylphenyl)propionic acid (Ibuprofen) |

| Selective Hydrolysis | Basic H₂O₂, Phase Transfer Catalyst, 60°C | Ibuprofenamide |

| Alkylation | NaNH₂, CH₃I | This compound (from 4-isobutylbenzyl cyanide) |

| Enzymatic Hydrolysis | Acinetobacter sp. AK226, pH ~8.0 | S-(+)-Ibuprofen |

Spectroscopic and Advanced Analytical Characterization of 2 4 Isobutylphenyl Propanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within the 2-(4-Isobutylphenyl)propanenitrile molecule. The spectrum, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each unique proton environment.

The aromatic region of the spectrum characteristically shows a pair of doublets around δ 7.25 and δ 7.15 ppm. smolecule.com These signals, each integrating to two protons, are indicative of a para-substituted benzene (B151609) ring, confirming the substitution pattern of the isobutyl and propanenitrile groups. smolecule.com The aliphatic region contains signals for the isobutyl group and the propanenitrile moiety. A quartet is observed for the methine proton adjacent to the nitrile group, while the methyl group of the propanenitrile moiety appears as a doublet. The isobutyl group gives rise to a doublet for its two equivalent methyl groups, a multiplet for its methine proton, and another doublet for the methylene (B1212753) protons. smolecule.com

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.25 | Doublet | 2H | Aromatic CH |

| ~7.15 | Doublet | 2H | Aromatic CH |

| 3.75 - 3.85 | Quartet | 1H | CH-CN |

| 2.45 | Doublet | 2H | Ar-CH₂ |

| 1.80 - 1.95 | Multiplet | 1H | CH(CH₃)₂ |

| 1.55 | Doublet | 3H | CH(CN)-CH₃ |

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument frequency.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. The spectrum of this compound displays distinct peaks for the aromatic, nitrile, and aliphatic carbons.

The nitrile carbon (C≡N) is readily identified by its characteristic chemical shift in the range of δ 121-122 ppm. smolecule.com The aromatic carbons appear in the typical downfield region (δ 126-142 ppm), with four distinct signals confirming the para-substitution pattern. The aliphatic carbons of the isobutyl and propanenitrile groups are found in the upfield region of the spectrum. smolecule.com

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~141.8 | Aromatic C (quaternary, attached to isobutyl) |

| ~134.4 | Aromatic C (quaternary, attached to propanenitrile) |

| ~129.9 | Aromatic CH |

| ~126.6 | Aromatic CH |

| ~121.9 | Nitrile C (C≡N) |

| ~45.1 | Isobutyl CH₂ |

| ~31.0 | Methine C (adjacent to nitrile) |

| ~30.3 | Isobutyl CH |

| ~22.4 | Isobutyl CH₃ |

Note: Chemical shifts are approximate and can vary based on experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the nitrile functional group. This C≡N triple bond stretch typically appears in the range of 2220–2240 cm⁻¹. smolecule.com

Other significant absorption bands in the spectrum include:

Aromatic C-H stretching: Found around 3030 cm⁻¹. smolecule.com

Aliphatic C-H stretching: Observed in the 2850–2950 cm⁻¹ region, corresponding to the C-H bonds of the isobutyl and propanenitrile groups. smolecule.com

Aromatic ring vibrations (C=C stretching): A series of absorptions around 1600, 1500, and 1450 cm⁻¹ confirms the presence of the benzene ring. smolecule.com

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 2220–2240 | Nitrile C≡N stretch | Strong, Sharp |

| ~3030 | Aromatic C–H stretch | Medium |

| 2850–2950 | Aliphatic C–H stretch | Strong |

Mass Spectrometry (MS) Techniques, Including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₃H₁₇N), the molecular ion peak [M]⁺ is observed at an m/z of approximately 187, corresponding to its molecular weight. smolecule.com

Fragmentation patterns observed in the mass spectrum offer valuable structural information. Common fragment ions for this compound include those resulting from the cleavage of the side chains:

An ion at m/z 131 corresponds to the loss of the isobutyl group ([M - 56]⁺). smolecule.com

An ion at m/z 160 can be attributed to the loss of the nitrile group as a radical ([M - 27]⁺). smolecule.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental formula. nih.govnih.gov This capability is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions. nih.gov The high selectivity and sensitivity of HRMS make it an invaluable tool for confirming the identity of this compound and for detecting trace-level impurities. researchgate.net

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic method for the purity assessment of non-volatile organic compounds like this compound. A typical method involves reversed-phase chromatography, which utilizes a nonpolar stationary phase and a polar mobile phase.

For the analysis of structurally related compounds, a C18 column is commonly employed. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent like methanol (B129727) or acetonitrile. researchgate.netresearchgate.net Detection is typically achieved using a UV detector, as the phenyl group in this compound absorbs UV light. The analysis time is generally short, often less than 10 minutes. researchgate.net This technique allows for the quantification of the main compound and the detection and quantification of any impurities, providing a precise measure of its purity.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile compounds that can be vaporized without decomposition. In the context of this compound, GC is employed to assess purity, identify impurities, and quantify the compound in various matrices. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

The compound is introduced into the chromatograph, where it is vaporized and carried by an inert gas (such as helium or nitrogen) through a heated column. libretexts.org The elution order and retention time of this compound depend on its boiling point and its interaction with the stationary phase. libretexts.org Nonpolar columns, such as those with a polydimethylsiloxane (B3030410) phase (e.g., HP-5 or DB-1), are often suitable for the analysis of aromatic compounds like ibuprofen (B1674241) nitrile. libretexts.orgnih.gov

Detection is typically achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. For structural confirmation and identification of unknown related substances, GC is often coupled with Mass Spectrometry (GC-MS). springernature.com

Published research on the biotransformation of ibuprofen nitrile provides specific parameters for its analysis, demonstrating its successful separation and detection under isothermal conditions. nih.govresearchgate.net

| Parameter | Condition |

|---|---|

| Instrument | Hewlett-Packard HP 6890 or equivalent |

| Column | HP-5 (crosslinked 5% PH ME Siloxane), 30 m x 0.33 mm |

| Oven Temperature | 180 °C (Isothermal) |

| Carrier Gas | Nitrogen (N₂) |

| Flow Rate | 1.0 mL/min |

| Detector | Flame Ionization Detector (FID) |

Other Spectroscopic and Diffraction Methods for Structural Elucidation

Beyond chromatography, a suite of spectroscopic and diffraction techniques is essential for the unambiguous structural elucidation and characterization of this compound. These methods provide complementary information regarding the molecular framework, functional groups, and atomic connectivity.

Infrared (IR) Spectroscopy Infrared (IR) spectroscopy is primarily used to identify the functional groups present in a molecule. The IR spectrum of this compound is distinguished by a strong, sharp absorption band characteristic of the nitrile (C≡N) group. smolecule.com This band appears in the range of 2240–2220 cm⁻¹, a region of the spectrum with few other interfering absorptions. spectroscopyonline.com Additional characteristic bands confirm other structural features: aromatic C-H stretching vibrations appear around 3030 cm⁻¹, aliphatic C-H stretching from the isobutyl and propanenitrile moieties are observed between 2950–2850 cm⁻¹, and aromatic ring vibrations (C=C stretching) are present around 1600, 1500, and 1450 cm⁻¹. smolecule.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra are vital for structural confirmation. smolecule.com

¹H NMR: The proton NMR spectrum shows distinct signals for the aromatic protons, which typically appear as two doublets in the region of δ 7.15-7.25 ppm, characteristic of a para-substituted benzene ring. Other key signals correspond to the protons of the isobutyl group and the methine and methyl protons of the propanenitrile side chain. researchgate.net

¹³C NMR: The carbon-13 spectrum displays a signal for the nitrile carbon around δ 121.8 ppm. Signals for the aromatic carbons are observed between δ 126-142 ppm, while the aliphatic carbons of the isobutyl and propanenitrile groups resonate at higher field (lower δ values). researchgate.net

Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification and structural analysis. Under electron ionization (EI), this compound exhibits a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 187, which corresponds to its molecular formula, C₁₃H₁₇N. smolecule.com Common fragmentation pathways include the cleavage of the isobutyl or propanenitrile side chains. smolecule.com

X-ray Diffraction X-ray crystallography is an analytical technique used to determine the precise atomic and molecular structure of a crystalline material. springernature.com This method involves directing a beam of X-rays onto a single crystal of the substance and measuring the angles and intensities of the diffracted beams. This diffraction pattern allows for the calculation of a three-dimensional electron density map, from which the exact positions of the atoms in the crystal lattice, bond lengths, and bond angles can be determined. While X-ray crystallography would provide the definitive solid-state structure of this compound, specific crystallographic data for this compound are not widely available in published literature.

| Technique | Observation | Assignment |

|---|---|---|

| Infrared (IR) Spectroscopy smolecule.com | ~2230 cm⁻¹ (strong, sharp) | Nitrile (C≡N) stretch |

| ~3030 cm⁻¹ | Aromatic C-H stretch | |

| 2950–2850 cm⁻¹ | Aliphatic C-H stretch | |

| ~1600, 1500, 1450 cm⁻¹ | Aromatic C=C ring vibrations | |

| ¹H NMR Spectroscopy (CDCl₃) researchgate.net | δ 7.15-7.26 ppm (d) | Aromatic protons |

| δ 3.87 ppm (q) | Methine proton (-CH(CN)-) | |

| δ 0.90-2.46 ppm | Isobutyl and methyl protons | |

| ¹³C NMR Spectroscopy (CDCl₃) researchgate.net | δ 121.8 ppm | Nitrile carbon (-C≡N) |

| δ 126.4-141.6 ppm | Aromatic carbons | |

| δ 21.4-44.9 ppm | Aliphatic carbons | |

| Mass Spectrometry (EI) smolecule.com | m/z 187 | Molecular Ion [M]⁺ |

| m/z 131 | Fragment ion [M - C₄H₈]⁺ |

Computational and Theoretical Chemical Studies of 2 4 Isobutylphenyl Propanenitrile

Electronic Structure and Molecular Orbital Theory

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For 2-(4-isobutylphenyl)propanenitrile, computational methods such as Density Functional Theory (DFT) are employed to model its electronic distribution and molecular orbitals. researchgate.netnih.gov The molecule consists of a benzene (B151609) ring, an isobutyl group, and a propanenitrile group. smolecule.comebi.ac.uk The electronic structure is characterized by the aromatic π-system of the benzene ring and the polar carbon-nitrogen triple bond of the nitrile group.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. youtube.comyoutube.com In this compound, the key orbitals for reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily located on the electron-rich phenyl ring, while the LUMO is centered on the nitrile group and the phenyl ring. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive.

Natural Bond Orbital (NBO) analysis is used to study the charge distribution and interactions between bonds. researchgate.net For the related compound ibuprofen (B1674241), DFT calculations have shown significant delocalization of electron density within the phenyl ring and specific interactions between the substituent groups. researchgate.net The molecular electrostatic potential (MESP) map visually represents the charge distribution, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.netresearchgate.net In this compound, the region around the nitrogen atom of the nitrile group is expected to be strongly negative, making it a site for electrophilic attack, while the carbon of the nitrile group is a site for nucleophilic attack.

Table 1: Calculated Electronic Properties of 2-(4-Isobutylphenyl)propanoic acid (Ibuprofen) - A Proxy for the Nitrile Data inferred from studies on the structurally similar ibuprofen, as specific computational data for the nitrile is limited.

| Property | Calculated Value (B3LYP/6-311++G(d,p)) | Significance |

| HOMO Energy | -0.25 eV | Relates to the electron-donating ability. |

| LUMO Energy | -0.01 eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | -0.24 eV | Indicates chemical reactivity and stability. researchgate.net |

| Dipole Moment | 1.85 Debye | Measures the overall polarity of the molecule. |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key torsional angles involve the rotation of the isobutyl group and the propanenitrile group relative to the phenyl ring. DFT calculations on ibuprofen have identified several stable conformers with minimal energy differences. researchgate.net The most stable conformation is determined by a balance of steric hindrance and electronic interactions between the substituent groups. researchgate.netnih.gov

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the molecule over time. nih.govnih.gov These simulations model the atomic motions, revealing how the molecule flexes, vibrates, and interacts with its environment, such as a solvent or a biological receptor. nih.gov For ibuprofen and its derivatives, MD simulations have been used to study their binding affinity to enzymes and their permeability through membranes. nih.gov Such studies for this compound could elucidate its behavior in solution and its transport properties, which are relevant to its role as a reaction intermediate.

Table 2: Key Conformational Features of Ibuprofen Findings from conformational studies on ibuprofen are expected to be analogous for the nitrile derivative.

| Feature | Description | Significance |

| Ph-Cα Dihedral Angle | The angle between the phenyl ring and the propionic acid (or propanenitrile) group. | Affects the molecule's overall shape and interaction with other molecules. nih.gov |

| Isobutyl Group Rotation | Rotation around the C-C bond connecting the isobutyl group to the phenyl ring. | Influences the steric environment on one side of the aromatic ring. |

| Energy Minima | The molecule exists as a mixture of several low-energy conformers. researchgate.net | The relative populations of these conformers determine the molecule's average properties. |

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway, including reactants, products, intermediates, and transition states. comsol.com For this compound, key reactions of interest include its synthesis and its hydrolysis to form ibuprofen.

One common synthesis route involves the methylation of (4-isobutylphenyl)acetonitrile. google.com Theoretical modeling of this reaction would involve calculating the energy profile of the nucleophilic substitution, identifying the transition state where the new carbon-carbon bond is formed.

The hydrolysis of the nitrile to a carboxylic acid is a fundamental transformation. google.comnih.gov This reaction can be catalyzed by acid or base. Computational modeling can map out the multi-step mechanism, which involves the initial attack of water or hydroxide (B78521) on the nitrile carbon, followed by a series of proton transfers and tautomerization steps to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid. Transition state analysis helps to identify the rate-determining step of the reaction by locating the highest energy barrier on the reaction coordinate.

Table 3: Modeled Steps in the Hydrolysis of this compound

| Step | Description | Key Computational Insight |

| 1. Nucleophilic Attack | A water molecule (in acid catalysis) or hydroxide ion (in base catalysis) attacks the electrophilic carbon of the nitrile group. | Calculation of the activation energy for this initial bond formation. |

| 2. Proton Transfer | A series of proton transfers occurs to form a tautomeric intermediate (an imidic acid). | Mapping the potential energy surface for proton movement. |

| 3. Tautomerization | The imidic acid tautomerizes to the more stable amide intermediate. | Determination of the relative stabilities of the tautomers. |

| 4. Amide Hydrolysis | The amide intermediate is hydrolyzed in a subsequent series of steps to yield the final carboxylic acid (ibuprofen) and ammonia (B1221849). | Modeling the second phase of the reaction to find the overall rate-determining step. |

Prediction and Validation of Spectroscopic Properties

Quantum chemical calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for validation. researchgate.net For this compound, techniques like DFT can be used to calculate its vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

The calculation of vibrational frequencies helps in assigning the peaks observed in an experimental FT-IR spectrum. researchgate.net Each calculated vibrational mode can be visualized to understand the specific atomic motions responsible for a particular absorption band, such as the characteristic C≡N stretch of the nitrile group or the C-H stretches of the aromatic and alkyl parts.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with high accuracy. mdpi.com These calculations provide a theoretical basis for interpreting experimental NMR spectra, confirming the molecular structure and assigning specific signals to each chemically distinct nucleus in the molecule. For the related compound N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide, detailed NMR assignments have been supported by such theoretical approaches. mdpi.com

Table 4: Predicted Spectroscopic Data for this compound Based on characteristic frequencies and shifts and supported by calculations on similar molecules.

| Spectroscopy | Feature | Predicted Range/Value | Significance |

| FT-IR | C≡N stretch | ~2240-2260 cm⁻¹ | Confirms the presence of the nitrile functional group. |

| FT-IR | Aromatic C=C stretch | ~1600-1450 cm⁻¹ | Characteristic of the phenyl ring. |

| ¹H NMR | Aromatic Protons | δ ~7.1-7.3 ppm | Signals for the protons on the para-substituted benzene ring. |

| ¹H NMR | Methine Proton (CH-CN) | δ ~3.7-3.9 ppm | Signal for the proton at the chiral center. |

| ¹³C NMR | Nitrile Carbon (C≡N) | δ ~118-122 ppm | Confirms the nitrile group and its electronic environment. |

| ¹³C NMR | Aromatic Carbons | δ ~127-142 ppm | Signals for the carbons of the phenyl ring. |

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from the computed electronic structure of a molecule that quantify its chemical characteristics and reactivity. nih.gov These descriptors form the basis of Quantitative Structure-Reactivity Relationships (QSRR), which aim to correlate molecular structure with chemical behavior. libretexts.orgchemrxiv.org

For this compound, key descriptors include:

HOMO and LUMO energies: As mentioned, these relate to the molecule's ability to act as an electron donor or acceptor.

Hardness and Softness: Chemical hardness (related to the HOMO-LUMO gap) indicates resistance to change in electron distribution. Softness is the reciprocal of hardness.

Electronegativity: The power of the molecule to attract electrons.

Electrophilicity Index: A measure of the molecule's ability to act as an electrophile.

Atomic Charges: The distribution of partial charges on each atom reveals the most likely sites for electrophilic and nucleophilic attack. The nitrile carbon is expected to have a significant positive partial charge, making it a primary target for nucleophiles.

By calculating these descriptors, one can predict how this compound will behave in different chemical reactions. For instance, its reactivity towards electrophiles and nucleophiles can be quantitatively estimated, providing valuable insights for designing new synthetic pathways or understanding its stability. chemrxiv.org

Table 5: Key Quantum Chemical Descriptors and Their Reactivity Implications

| Descriptor | Definition | Implication for this compound |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net |

| Chemical Hardness (η) | Proportional to the HOMO-LUMO gap. | Measures resistance to deformation of the electron cloud. |

| Molecular Electrostatic Potential (MESP) | The potential experienced by a positive point charge at the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. The N atom is a nucleophilic site. researchgate.net |

| Fukui Functions | Indicate the change in electron density at a given point when the total number of electrons is changed. | Predicts the most reactive sites for nucleophilic, electrophilic, and radical attacks. |

Role of 2 4 Isobutylphenyl Propanenitrile As a Versatile Chemical Building Block

Precursor in the Synthesis of Complex Organic Molecules

The primary significance of 2-(4-isobutylphenyl)propanenitrile lies in its role as a key precursor in the synthesis of more complex organic molecules, most notably the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241). smolecule.comgoogle.com The nitrile group (-C≡N) is a versatile functional group that can be readily converted into other functionalities, making it a valuable handle in multi-step synthetic pathways.

The hydrolysis of this compound under acidic or basic conditions yields ibuprofen. google.comchegg.com This reaction is a critical step in several industrial syntheses of ibuprofen. google.com For instance, one process involves the reaction of 1-(1-chloroethyl)-4-isobutylbenzene (B3054820) with a cyanide salt to form this compound, which is then hydrolyzed to ibuprofen. google.com

Furthermore, this compound is a precursor to ibuprofenamide (B119766), an analogue of ibuprofen that also exhibits anti-inflammatory properties. researchgate.net This transformation can be achieved through the controlled hydrolysis of the nitrile using basic hydrogen peroxide under phase transfer catalysis conditions. researchgate.net

Applications in Material Science and Polymer Chemistry through Nitrile Functionality

While the primary application of this compound is in pharmaceutical synthesis, its chemical structure suggests potential applications in material science and polymer chemistry. The presence of the nitrile group and the bulky isobutyl group could allow for its use as a building block in the creation of novel polymers or materials with tailored properties. smolecule.com

Synthesis of Novel Derivatives for Fundamental Chemical Research

This compound serves as a valuable starting material for the synthesis of novel derivatives for fundamental chemical research. Its structure can be systematically modified to explore structure-activity relationships and to develop new molecules with potentially interesting biological or material properties.

For example, researchers have synthesized a series of novel 1,5-benzothiazepine (B1259763) derivatives starting from chalcones derived from 1-(4-isobutylphenyl)ethanone, a related compound. researchgate.net These new benzothiazepines were evaluated for their anticancer activity. researchgate.net

Another area of research involves the synthesis of amide derivatives. For instance, N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide was synthesized from 2-(4-isobutylphenyl)propanoyl chloride, which is readily prepared from the corresponding carboxylic acid (ibuprofen), itself derived from the nitrile. mdpi.com The introduction of a chlorine atom into the structure can significantly impact the molecule's pharmacokinetic properties. mdpi.com

The versatility of this compound as a synthetic intermediate continues to be explored, with ongoing research into new reaction pathways and the creation of novel molecules with diverse applications. central.edugoogle.com

Industrial Process Development and Optimization for 2 4 Isobutylphenyl Propanenitrile Synthesis

Process Intensification and Continuous Manufacturing Strategies

Process intensification and the adoption of continuous manufacturing have emerged as key strategies in the synthesis of ibuprofen (B1674241) and its precursors, including 2-(4-isobutylphenyl)propanenitrile. Continuous manufacturing, particularly using plug flow reactors (PFRs), offers the potential for reduced costs, easier scalability, and more efficient use of solvents and energy compared to traditional batch processes. ed.ac.uk

One documented continuous flow synthesis of ibuprofen, which inherently involves the formation of related intermediates, utilizes a series of three PFRs. ed.ac.uk This approach allows for precise control over reaction conditions and residence times, leading to improved yield and purity. ed.ac.uk For instance, a continuous process can be designed where isobutylbenzene (B155976) undergoes a Friedel-Crafts acylation, followed by subsequent reactions to form the desired nitrile intermediate and finally ibuprofen. ed.ac.uk

Microwave-assisted organic synthesis represents another avenue for process intensification. googleapis.com This technique can dramatically reduce reaction times, often from hours or days to mere minutes, while also minimizing side reactions and the need for solvents. googleapis.com The application of microwave technology to the synthesis of related compounds has demonstrated the potential for rapid, high-yield, and high-purity production, making it a promising strategy for the synthesis of this compound. googleapis.com

Evaluation of Atom Economy and Waste Minimization in Production

A critical aspect of modern chemical process development is the evaluation of atom economy, a concept that measures the efficiency of a reaction by quantifying the proportion of reactant atoms incorporated into the final product. sustainability-directory.comnumberanalytics.com High atom economy is a cornerstone of green chemistry, as it directly correlates with waste minimization. wordpress.comepa.gov

The traditional synthesis of ibuprofen, which involves the formation of this compound as an intermediate, was a six-step process with a low atom economy of about 40%. ugal.rochemistryforsustainability.org This meant that a significant portion of the starting materials was converted into unwanted byproducts, leading to substantial waste generation. ccchwc.edu.hk

In contrast, the greener, three-step synthesis developed by the Boots-Hoechst-Celanese (BHC) Company dramatically improved the atom economy to approximately 77.44%. ugal.rougal.ro This streamlined process significantly reduces waste, with acetic acid being the only major byproduct, which can potentially be recovered and used in other applications. ugal.rougal.ro If this byproduct is repurposed, the atom economy of the green synthesis route can approach 100%. ugal.ro

The following table illustrates the stark difference in waste generation between the traditional and green synthesis routes for ibuprofen, which underscores the importance of atom economy in sustainable production.

| Metric | Traditional (Boot's) Synthesis | Green (BHC) Synthesis |

| Number of Steps | 6 | 3 |

| Atom Economy | ~40% | ~77% (approaching 100% with byproduct recovery) |

| Waste Generation | High (significant inorganic salt formation) | Low (primarily acetic acid) |

This table highlights the significant improvements in efficiency and waste reduction achieved by the green synthesis of ibuprofen, a process that involves the formation of this compound.

Development and Implementation of Catalysts for Enhanced Efficiency

Catalysis plays a pivotal role in enhancing the efficiency and sustainability of the synthesis of this compound and its subsequent conversion to ibuprofen. The greener synthesis routes have successfully replaced stoichiometric reagents with recyclable catalysts, a key principle of green chemistry. ccchwc.edu.hkchemistryforsustainability.org

In the BHC process, anhydrous hydrogen fluoride (B91410) (HF) acts as both a catalyst and a solvent in the initial Friedel-Crafts acylation step. chemistryforsustainability.org This catalyst can be recovered and reused with over 99.9% efficiency, generating virtually no waste. ccchwc.edu.hkchemistryforsustainability.org This is a significant improvement over the traditional route, which used aluminum trichloride (B1173362), a reagent that could not be easily recycled and generated large amounts of aluminum trichloride hydrate (B1144303) waste. ugal.ro

Subsequent steps in the green synthesis also employ recyclable catalysts. For example, Raney nickel is used for hydrogenation, and palladium catalysts are utilized for carbonylation. ccchwc.edu.hk These catalysts are highly efficient and can be recovered and reused, further minimizing waste. ccchwc.edu.hk The use of a palladium catalyst in the carbonylation of an alcohol intermediate to form the final product demonstrates a 100% atom economy for that specific step. ugal.ro

Recent research continues to explore novel catalytic systems to further optimize the synthesis. For example, rhodium complexes with triphenylphosphine (B44618) have been investigated for the carbonylation step, demonstrating high conversion rates and selectivity for ibuprofen. chemicalbook.com The development of such advanced catalytic systems is crucial for driving further improvements in the efficiency and environmental performance of the industrial production of this compound and related compounds.

Future Directions in Chemical Research on 2 4 Isobutylphenyl Propanenitrile

Exploration of Emerging Synthetic Methodologies (e.g., Electrochemistry, Photochemistry)

The synthesis of nitriles, including 2-(4-isobutylphenyl)propanenitrile, is drawing the attention of researchers looking for greener and more efficient methods. numberanalytics.com Emerging fields like electrochemistry and photochemistry offer compelling alternatives to conventional synthesis, which often rely on harsh reagents and conditions. numberanalytics.comsioc-journal.cn

Photochemistry , utilizing light to drive chemical reactions, offers another frontier. Visible-light photoredox catalysis, for example, has been successfully used to convert nitroalkanes into nitriles under mild conditions using simple equipment like household LEDs. researchgate.net The development of photochemical routes could lead to highly selective and energy-efficient syntheses of this compound.

These methodologies represent a paradigm shift in chemical synthesis, moving towards processes that are not only more efficient but also environmentally benign.

Discovery of Novel Chemical Transformations and Reactivity Patterns

While this compound is primarily known as a precursor to its corresponding carboxylic acid and amide, its nitrile group is a versatile functional handle for a wide range of chemical transformations. google.comresearchgate.net Future research will likely focus on uncovering new reactions and reactivity patterns, expanding its utility as a synthetic building block.

The nitrile group can be converted into various other functional groups, making it a valuable intermediate in organic synthesis. researchgate.net Beyond simple hydrolysis to amides and carboxylic acids, research could explore:

Reductive pathways to form primary amines, such as 2-(4-isobutylphenyl)propan-1-amine, which could be precursors to new biologically active molecules.

Cyclization reactions where the nitrile participates in the formation of heterocyclic rings, a common scaffold in medicinal chemistry.

Reactions with organometallic reagents to form ketones, providing an alternative route to different classes of compounds.

Application of Advanced Analytical Techniques for In-Situ Monitoring

The optimization of chemical reactions requires a detailed understanding of reaction kinetics, intermediate formation, and by-product generation. Advanced analytical techniques, particularly those that allow for in-situ, real-time monitoring, are becoming indispensable tools for chemical process development.

Process Analytical Technology (PAT) is crucial for understanding and controlling multistep continuous flow chemistry. chemrxiv.org The integration of multiple orthogonal PAT tools such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV/vis) spectroscopy, Infrared (IR) spectroscopy, and Ultra-High-Performance Liquid Chromatography (UHPLC) allows for the real-time quantification of products, intermediates, and impurities. chemrxiv.org

For the synthesis and subsequent reactions of this compound, these techniques can be applied to:

Monitor Reaction Progress: Techniques like chromatography or spectroscopy can ensure that reactions, such as the cyanation of an alkyl halide or the dehydration of an amide, are proceeding as expected. numberanalytics.com

Optimize Reaction Conditions: By observing the reaction in real-time, chemists can rapidly adjust parameters like temperature, pressure, and catalyst loading to maximize yield and selectivity. numberanalytics.comsinodoschemistry.com

Elucidate Reaction Mechanisms: In-situ monitoring can help identify transient intermediates, providing valuable insights into the reaction mechanism. This knowledge is critical for overcoming reaction barriers and designing more efficient processes.

The application of these advanced analytical methods represents a move towards a more data-driven approach to chemical synthesis, enabling finer control and deeper understanding of reaction pathways.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by accelerating the discovery and optimization of chemical reactions. appliedclinicaltrialsonline.comgcande.org These computational tools can analyze vast datasets of chemical information to predict reaction outcomes, suggest novel synthetic routes, and optimize reaction conditions. gcande.orgarocjournal.com

For this compound, AI and ML can be applied in several key areas:

Reaction Prediction: ML models can be trained on large datasets of known chemical reactions to predict the products of a novel reaction, including the reactivity of this compound with various reagents. neurips.ccnips.cc These models can identify productive mechanistic steps and rank potential outcomes, guiding chemists toward the most promising experimental conditions. neurips.ccnips.cc This predictive power can save significant time and resources by avoiding unproductive experiments.

Synthetic Route Design: AI-powered platforms can propose novel synthetic pathways to this compound and its derivatives. nih.govjst.go.jp By analyzing the vast network of possible chemical transformations, these tools can identify routes that are more efficient, cost-effective, or sustainable than existing methods.

Optimization of Reaction Conditions: ML algorithms can be used to optimize complex, multi-variable reaction systems. sinodoschemistry.com For example, in the electrochemical synthesis of nitriles, ML was used to optimize the electrical current pulsing pattern, leading to a significant increase in yield and selectivity—an improvement that would be difficult to achieve through traditional one-variable-at-a-time optimization. acs.org